molecular formula C19H14N4O6S B2760090 3-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide CAS No. 361479-47-2

3-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2760090
CAS No.: 361479-47-2
M. Wt: 426.4
InChI Key: JPCZJENCCLOBOV-UHFFFAOYSA-N
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Description

3-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C19H14N4O6S and its molecular weight is 426.4. The purity is usually 95%.
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Scientific Research Applications

Synthesis Methods

  • High-Yield Synthesis for Precursors: This compound has been involved in high-yield synthesis methods. For example, a study by Bobeldijk et al. (1990) describes a simple and high-yield synthesis method for related benzamide derivatives, which are precursors for radiopharmaceuticals (Bobeldijk et al., 1990).

Medicinal Chemistry

  • Antihyperglycemic Agents

    Compounds structurally related to 3-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide have been explored as antihyperglycemic agents. Nomura et al. (1999) studied derivatives as part of a search for antidiabetic agents, highlighting the therapeutic potential of structurally similar compounds (Nomura et al., 1999).

  • Anticancer Activity

    Mohan et al. (2021) synthesized and evaluated N-(Pyridin-3-yl)benzamide derivatives, including compounds with methoxy and nitro groups in the benzamide moiety, for their anticancer activity. These findings suggest potential applications of similar compounds in cancer treatment (Mohan et al., 2021).

Biochemical Studies

  • Topoisomerase II Inhibitors

    Benzamide derivatives have been studied for their DNA topoisomerase II inhibitory activity. A study by Pınar et al. (2004) found that certain benzamide derivatives exhibited significant topoisomerase II inhibitory activity, which is crucial in understanding cellular processes and developing cancer therapeutics (Pınar et al., 2004).

  • Antimicrobial Activity

    Research by Patel et al. (2011) on benzamide derivatives demonstrated their potential in antimicrobial applications. This indicates the broad spectrum of biological activities that similar compounds might possess (Patel et al., 2011).

Antioxidative and Antiproliferative Research

  • Antioxidative and Antiproliferative Potential: Cindrić et al. (2019) synthesized benzimidazole/benzothiazole-2-carboxamides, evaluated for their antiproliferative activity in vitro and antioxidant capacity. These findings are relevant for understanding the antioxidative and antiproliferative properties of similar compounds (Cindrić et al., 2019).

Additional Applications

  • Other Medical Applications: Research into benzamide derivatives extends to other medical applications, such as anti-inflammatory and analgesic agents, as studied by Abu‐Hashem et al. (2020) (Abu‐Hashem et al., 2020).
  • VEGFR-2 Inhibition: Borzilleri et al. (2006) identified substituted benzamides as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity, which is significant in cancer research and treatment (Borzilleri et al., 2006).

Properties

IUPAC Name

3-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O6S/c1-29-13-8-12(23(27)28)9-14-17(13)20-19(30-14)21-18(26)10-3-2-4-11(7-10)22-15(24)5-6-16(22)25/h2-4,7-9H,5-6H2,1H3,(H,20,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPCZJENCCLOBOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1)[N+](=O)[O-])SC(=N2)NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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